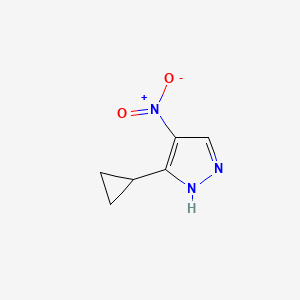
3-Cyclopropyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-4-nitro-1H-pyrazole is a compound that falls within the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazoles, including 3-Cyclopropyl-4-nitro-1H-pyrazole, can be achieved through various methods. One efficient approach is the DABCO-promoted synthesis from tosylhydrazones and nitroalkenes, which proceeds via a sequential Baylis-Hillman/intramolecular cyclization mechanism, yielding a variety of regioselectivity products . Another method involves a catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate, which utilizes a 1,3-dipolar cycloaddition as the key step . Additionally, regioselective synthesis protocols have been developed for the synthesis of pyrazoles by reacting electron-deficient N-arylhydrazones with nitroolefins, suggesting a stepwise cycloaddition mechanism .
Molecular Structure Analysis
The molecular structure of pyrazoles can be complex and diverse, as demonstrated by the study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. These structures were elucidated using X-ray diffraction, revealing the conformation of the phenyl ring and the supramolecular architecture dominated by hydrogen bonding and π-stacking interactions . Although not directly related to 3-Cyclopropyl-4-nitro-1H-pyrazole, this study provides insight into the structural analysis of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including photoactivated 1,3-dipolar cycloadditions to synthesize polysubstituted pyrazolines . Moreover, the ring-opening/cyclization cascade reactions of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions lead to the formation of pyrazolo[3,4-b]indole derivatives, showcasing the reactivity of nitrocyclopropanes . The divergent reactivity of nitrocyclopropanes is further explored in the synthesis of 3-alkoxy pyrazolines and pyrazoles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Cyclopropyl-4-nitro-1H-pyrazole are not detailed in the provided papers, the general properties of pyrazoles can be inferred. Pyrazoles typically exhibit aromatic stability and can display a range of physical properties depending on their substitution patterns. The presence of nitro groups and other substituents can significantly affect their chemical reactivity, solubility, and potential applications in various fields .
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactivity
The compound 3-Cyclopropyl-4-nitro-1H-pyrazole and its derivatives exhibit a wide range of reactivity and are used in various synthetic pathways. The molecule's structure enables the divergent reactivity of nitrocyclopropanes, acting as versatile donor-acceptor cyclopropanes. For example, a novel annulation reaction of trans-2-substituted-3-nitrocyclopropane-1,1-carboxylates with Huisgen zwitterions leads to the synthesis of 3-alkoxy pyrazolines and pyrazoles in good yields and high diastereoselectivities (Yang et al., 2016). Additionally, 3-Cyclopropyl-4-nitro-1H-pyrazole derivatives have been successfully employed in palladium-catalyzed direct arylations, showcasing their adaptability in forming C4-arylated pyrazoles without decomposition of the cyclopropyl unit (Sidhom et al., 2018).
Green Synthesis and Environmental Applications
This compound is also involved in the green synthesis of nitrocyclopropane-type precursors. These precursors are significant for inhibiting the maturation of fruits and vegetables, indicating its potential application in the agricultural sector. The described methodology is green and selective, aligning with contemporary environmental standards (Fryźlewicz et al., 2021).
Unusual Chemical Transformations
The compound undergoes intriguing transformations, such as the conversion of spiro[pyrazolinecyclopropanes] into hydroperoxides and further into (2-hydroxyethyl)pyrazoles or nitrates under specific conditions. These transformations are crucial for understanding the complex behavior of this compound under different chemical environments (Kostyuchenko et al., 2004).
Pharmaceutical and Biological Relevance
Though explicit information on drug use and side effects was excluded as per the requirements, it's worth noting that derivatives of 3-Cyclopropyl-4-nitro-1H-pyrazole have been investigated for their pharmaceutical relevance. For instance, the compound has been part of studies exploring the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones, potentially exhibiting antitumor effects and other significant biological activities (Volkova et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)5-3-7-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYNUOFZIOHDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-nitro-1H-pyrazole | |
CAS RN |
1249581-67-6 |
Source


|
| Record name | 5-cyclopropyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)
![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)




![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)


![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)